molecular formula C8H17Cl2N3O B13454840 2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride

2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride

Cat. No.: B13454840
M. Wt: 242.14 g/mol
InChI Key: MGFKBWJTKIXUOT-UHFFFAOYSA-N
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Description

2-{2,6-Diazaspiro[33]heptan-2-yl}-N-methylacetamide dihydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a ketone to form the spirocyclic intermediate. This intermediate is then reacted with N-methylacetamide under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{2,6-Diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{2,6-Diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one hydrochloride
  • 4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)picolinic acid
  • Pomalidomide-2,6-diazaspiro[3.3]heptane

Uniqueness

2-{2,6-Diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H17Cl2N3O

Molecular Weight

242.14 g/mol

IUPAC Name

2-(2,6-diazaspiro[3.3]heptan-2-yl)-N-methylacetamide;dihydrochloride

InChI

InChI=1S/C8H15N3O.2ClH/c1-9-7(12)2-11-5-8(6-11)3-10-4-8;;/h10H,2-6H2,1H3,(H,9,12);2*1H

InChI Key

MGFKBWJTKIXUOT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1CC2(C1)CNC2.Cl.Cl

Origin of Product

United States

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